5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester
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Overview
Description
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl-ethylamino group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of thiazole derivatives with phenyl-ethylamine and ethyl chloroformate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The phenyl-ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The phenyl-ethylamino group can interact with various enzymes or receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid methyl ester
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid propyl ester
- 5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid butyl ester
Uniqueness
5-(1-Phenyl-ethylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability. Additionally, the phenyl-ethylamino group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 5-(1-phenylethylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-13(19-9-15-12)16-10(2)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
InChI Key |
DJNGZWPZXFMCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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